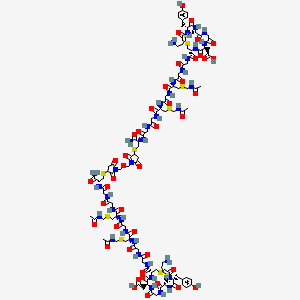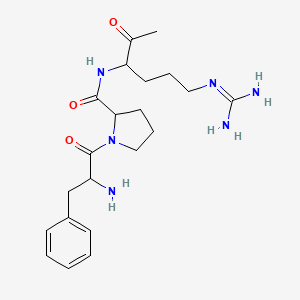![molecular formula C23H34N6O5 B10781389 5-[[1-(2-Amino-3-phenylpropanoyl)pyrrolidine-2-carbonyl]amino]-8-(diaminomethylideneamino)-4-oxooctanoic acid](/img/structure/B10781389.png)
5-[[1-(2-Amino-3-phenylpropanoyl)pyrrolidine-2-carbonyl]amino]-8-(diaminomethylideneamino)-4-oxooctanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ICX5609101 is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. It is a potent, selective small molecule that directly inhibits the binding of MYC/MAX dimers to the DNA binding sequence E-box . This compound has shown promising antitumor activity in patient-derived cells of advanced lung cancer with high MYC expression .
Análisis De Reacciones Químicas
ICX5609101 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of ICX5609101, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
ICX5609101 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of MYC/MAX dimers and their role in gene expression. In biology, ICX5609101 is utilized to investigate the molecular mechanisms underlying cancer progression and to develop potential therapeutic strategies. In medicine, the compound’s antitumor activity makes it a promising candidate for the treatment of advanced lung cancer and other MYC-driven cancers . Additionally, ICX5609101 may have applications in the pharmaceutical industry for the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of ICX5609101 involves the direct inhibition of the binding of MYC/MAX dimers to the DNA binding sequence E-box . This inhibition disrupts the transcriptional activity of MYC, a key regulator of cell growth and proliferation. By preventing MYC from binding to its target DNA sequences, ICX5609101 effectively reduces the expression of MYC target genes, leading to decreased tumor cell growth and increased apoptosis in MYC-driven cancers .
Comparación Con Compuestos Similares
ICX5609101 can be compared with other MYC inhibitors, such as ICX-101 . While both compounds target the MYC/MAX interaction, ICX5609101 may have unique properties that make it more effective or selective in certain contexts. Other similar compounds include small molecule inhibitors that target different aspects of MYC function or other transcription factors involved in cancer progression. The uniqueness of ICX5609101 lies in its specific mechanism of action and its potential therapeutic applications in MYC-driven cancers.
Propiedades
Fórmula molecular |
C23H34N6O5 |
|---|---|
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
5-[[1-(2-amino-3-phenylpropanoyl)pyrrolidine-2-carbonyl]amino]-8-(diaminomethylideneamino)-4-oxooctanoic acid |
InChI |
InChI=1S/C23H34N6O5/c24-16(14-15-6-2-1-3-7-15)22(34)29-13-5-9-18(29)21(33)28-17(8-4-12-27-23(25)26)19(30)10-11-20(31)32/h1-3,6-7,16-18H,4-5,8-14,24H2,(H,28,33)(H,31,32)(H4,25,26,27) |
Clave InChI |
PWMHLOGVXUGEMH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[[2-[2-[(2-amino-3-sulfanylpropyl)amino]-3-methylbutanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10781320.png)
![2-[[7-[(2-Amino-3-sulfanylpropanoyl)amino]-2-[(2-thiophen-2-ylphenyl)methyl]heptanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10781337.png)
![(2-Phenyl-1-benzothiophen-3-yl)-[4-(2-piperidin-1-ylethoxy)phenyl]methanone](/img/structure/B10781338.png)
![4-[[2-(1,3-benzodioxol-5-yl)-1,3-dioxo-4,6,7,8,8a,8b-hexahydro-3aH-pyrrolo[3,4-a]pyrrolizin-4-yl]methyl]benzenecarboximidamide](/img/structure/B10781363.png)
![2-[3-[[2-[[2-[[3-(Acetamidomethylsulfanyl)-1-[[2-[[3-(acetamidomethylsulfanyl)-1-[[2-[[2-[[3-[1-[[3-[2-[[2-[[2-[[3-(acetamidomethylsulfanyl)-2-[[2-[[3-(acetamidomethylsulfanyl)-2-[[2-[[2-[[12-(3-aminopropylsulfanylmethyl)-6-(carboxymethyl)-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclooctadecane-3-carbonyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-amino-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methoxymethyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-12-(3-aminopropylsulfanylmethyl)-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclooctadec-6-yl]acetic acid](/img/structure/B10781371.png)


![4-[(5-benzyl-2,3,3-trimethyl-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrol-1-yl)methyl]benzenecarboximidamide](/img/structure/B10781379.png)
![2-[(5-Carbamimidoyl-1-benzofuran-2-yl)methyl]-1-benzofuran-5-carboximidamide](/img/structure/B10781388.png)
![5,10-Dihydro-3H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B10781396.png)
![8-(2-Hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B10781397.png)